molecular formula C20H15N3O3S3 B2568107 N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 1206995-64-3

N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2568107
CAS No.: 1206995-64-3
M. Wt: 441.54
InChI Key: NGLJTYZTFJDQAT-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a heterocyclic compound featuring a central acetamide scaffold linked to two distinct thiazole rings. The first thiazole moiety is substituted with a furan-2-yl group at the 4-position, while the second thiazole ring incorporates a 2-((2-oxo-2-phenylethyl)thio) substituent. This structure combines aromatic (furan, phenyl) and sulfur-containing (thioether, thiazole) functionalities, which are often associated with bioactivity in medicinal chemistry .

The synthesis of analogous compounds, such as HQ012 (a structural derivative with a pyridinylamino group), involves palladium-catalyzed cross-coupling reactions under argon atmosphere, yielding products in moderate yields (e.g., 21%) after purification by column chromatography .

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S3/c24-16(13-5-2-1-3-6-13)12-29-20-21-14(10-28-20)9-18(25)23-19-22-15(11-27-19)17-7-4-8-26-17/h1-8,10-11H,9,12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLJTYZTFJDQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiazole-Acetamide Derivatives with Aromatic Substituents

  • Compound 9 (): 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide Features a 4-chlorobenzylidene group and a 2-thioxoacetamide backbone. Higher synthetic yield (90%) compared to the target compound’s analogs (e.g., 21% for HQ012) .
  • Compound 13 (): N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide Contains a nitro-furyl substituent, similar to the furan-2-yl group in the target compound. Lower yield (58%) compared to Compound 9, likely due to steric or electronic effects of the nitro group .

Thiazole-Acetamides with Heterocyclic Extensions

  • HQ012 (): N-(4-(furan-2-yl)thiazol-2-yl)−2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide Shares the furan-thiazole core with the target compound but replaces the 2-oxo-2-phenylethylthio group with a 6-methylpyridinylamino substituent. Synthesized via a palladium-catalyzed reaction (21% yield), highlighting challenges in coupling bulkier substituents .
  • Compounds 13–18 (): Piperazine-linked thiazole-acetamides (e.g., N-(4-(p-tolyl)thiazol-2-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide) Incorporate piperazine rings instead of thioether or furan groups.

Key Observations:

Substituent Impact on Yield : Bulky or electron-withdrawing groups (e.g., nitro-furyl in Compound 13) reduce yields compared to simpler aromatic substituents (e.g., 4-chlorobenzylidene in Compound 9) .

Thermal Stability : Piperazine and coumarin derivatives exhibit higher melting points, likely due to enhanced intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Use N-acylation of thiazol-2-amine derivatives with chloroacetate esters in tetrahydrofuran (THF) using sodium dispersion as a base (yields ~70–80%) .
  • Employ DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) under ultrasonication to enhance reaction efficiency for coupling heteroarylamines with thiazolylmethyl chlorides .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify products through recrystallization (e.g., absolute ethanol) .
    • Key Data :
Reaction StepCatalyst/SolventYieldReference
N-acylationNa/THF75%
CouplingDMAP/DCM87%

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign aromatic protons (δ 7.2–8.5 ppm for thiazole/furan), acetamide carbonyl (δ ~170 ppm), and thioether linkages .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology :

  • Conduct in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated .
  • Test antimicrobial activity via agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Use molecular docking to predict binding affinity to targets like EGFR or tubulin, guided by structural analogs .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity, and how can target interactions be validated?

  • Methodology :

  • Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants with proposed targets (e.g., kinases) .
  • Use mutagenesis studies to identify critical amino acid residues in enzyme active sites interacting with the thiazole and acetamide moieties .
    • Data Contradictions :
  • Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols to minimize variability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology :

  • Synthesize analogs with modified thiazole substituents (e.g., 4-bromophenyl vs. 4-fluorophenyl) and compare bioactivity .
  • Replace the furan ring with pyridine or imidazole to evaluate π-stacking interactions .
    • Key Findings :
  • Derivatives with electron-withdrawing groups on the phenyl ring show 2–3× higher anticancer activity than electron-donating groups .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Methodology :

  • Optimize solvent polarity (e.g., switch from ethanol to acetonitrile) to improve intermediate solubility .
  • Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
    • Data Table :
Optimization StepOriginal YieldImproved YieldCondition Change
Coupling Reaction65%82%Microwave, 100°C, 30m

Q. How can molecular docking predict binding modes to biological targets, and what computational parameters are critical?

  • Methodology :

  • Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) to simulate ligand-protein interactions .
  • Validate docking poses with molecular dynamics (MD) simulations (50 ns runs) to assess stability .
    • Key Interactions :
  • The 2-oxo-2-phenylethylthio group forms hydrogen bonds with Asp104 in EGFR, while the furan ring participates in hydrophobic packing .

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